4-Methyl-2-oxo-2H-chromene-3-carbonitrile
Overview
Description
4-Methyl-2-oxo-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C11H7NO2 and a molecular weight of 185.18 g/mol . . This compound belongs to the class of chromenes, which are bicyclic compounds consisting of a benzene ring fused to a pyran ring. Chromenes are known for their diverse biological activities and are used in various scientific research applications.
Mechanism of Action
Target of Action
3-Cyano-4-methylcoumarin, a derivative of coumarin, is known for its diverse biological and therapeutic properties . It primarily targets biomolecules, playing a key role in fluorescent labeling . This compound is also used in the detection of metal ions, microenvironment polarity, and pH .
Mode of Action
The interaction of 3-Cyano-4-methylcoumarin with its targets primarily involves fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
The biochemical pathways affected by 3-Cyano-4-methylcoumarin are primarily related to its role as a fluorophore. It is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The compound’s influence on these pathways allows it to have various applications in molecular imaging, analytical, bioorganic, and materials chemistry .
Pharmacokinetics
Coumarins in general are known to have a great therapeutic profile , suggesting that they may have favorable ADME properties.
Result of Action
The molecular and cellular effects of 3-Cyano-4-methylcoumarin’s action are primarily related to its role as a fluorophore. Its ability to fluoresce upon UV excitation allows it to be used in a variety of applications, including the fluorescent labeling of biomolecules and the detection of metal ions, microenvironment polarity, and pH .
Action Environment
The action, efficacy, and stability of 3-Cyano-4-methylcoumarin can be influenced by various environmental factors. For instance, its fluorescence behavior can be affected by the presence of UV light . Additionally, the compound’s interaction with its targets and its influence on biochemical pathways can be affected by the microenvironment’s polarity and pH .
Biochemical Analysis
Biochemical Properties
3-Cyano-4-methylcoumarin plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been reported to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound’s interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules . Additionally, 3-Cyano-4-methylcoumarin has been studied for its potential as a fluorescent probe, making it useful in the detection and analysis of biomolecules .
Cellular Effects
The effects of 3-Cyano-4-methylcoumarin on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism . Furthermore, 3-Cyano-4-methylcoumarin has been observed to affect cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 3-Cyano-4-methylcoumarin exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission . The compound’s ability to inhibit acetylcholinesterase can lead to an accumulation of acetylcholine, affecting neuronal signaling. Additionally, 3-Cyano-4-methylcoumarin can bind to DNA, leading to changes in gene expression and potentially causing DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyano-4-methylcoumarin can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Cyano-4-methylcoumarin can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 3-Cyano-4-methylcoumarin in animal models are dose-dependent. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . Studies have reported threshold effects, where the compound’s impact on biological systems becomes more pronounced at specific dosage levels. High doses of 3-Cyano-4-methylcoumarin have been associated with adverse effects such as liver toxicity and oxidative stress .
Metabolic Pathways
3-Cyano-4-methylcoumarin is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. The compound undergoes metabolic transformations that can lead to the formation of reactive intermediates, which may further interact with other biomolecules . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Cyano-4-methylcoumarin within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, 3-Cyano-4-methylcoumarin can bind to various proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Cyano-4-methylcoumarin is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in the nucleus, where it can interact with DNA and other nuclear proteins . Additionally, 3-Cyano-4-methylcoumarin can be found in the cytoplasm and mitochondria, where it may exert its effects on cellular metabolism and function.
Preparation Methods
4-Methyl-2-oxo-2H-chromene-3-carbonitrile can be synthesized through several methods. One common method involves the reaction of 4-methylcoumarin with cyanogen bromide in the presence of a base . Another method involves the condensation of 4-methyl-2-hydroxybenzaldehyde with malononitrile in the presence of a catalyst . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-2-oxo-2H-chromene-3-carbonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Methyl-2-oxo-2H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
4-Methyl-2-oxo-2H-chromene-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and biological activities.
4-Methyl-2-oxo-2H-chromene-3-amine: This compound has an amine group instead of a nitrile group, which also influences its chemical properties and applications.
The uniqueness of this compound lies in its nitrile group, which provides distinct reactivity and biological activities compared to its analogs .
Properties
IUPAC Name |
4-methyl-2-oxochromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c1-7-8-4-2-3-5-10(8)14-11(13)9(7)6-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBLBFMTKGSSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282603 | |
Record name | 4-Methyl-2-oxo-2H-chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24526-69-0 | |
Record name | 24526-69-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 24526-69-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-2-oxo-2H-chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-4-methylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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